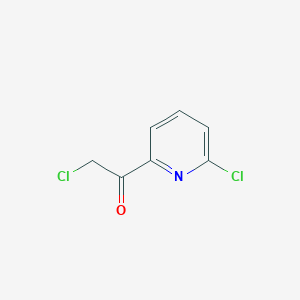

1-(3,5-二氯苯基)-1H-吡咯

描述

科学研究应用

抗炎活性

吡咯衍生物,包括1-(3,5-二氯苯基)-1H-吡咯,在药理学中显示出显著的潜力,特别是作为抗炎药物。一项研究证明了吡咯衍生物的合成及其在减轻炎症方面的有效性。这些化合物在抑制爪水肿方面比标准药物依托利考昔更有效,突显了它们在抗炎疗法中的潜力 (Dholakia, 2023)。

抗分枝杆菌特性

关于吡咯衍生物的研究还包括它们作为抗分枝杆菌药物的应用。一项关于1,5-二苯基吡咯衍生物的研究,与1-(3,5-二氯苯基)-1H-吡咯在结构上相似,显示了它们对结核分枝杆菌的有效性。这些衍生物显示出比链霉素等现有治疗方法更好的活性 (Biava et al., 2008)。

腐蚀抑制

吡咯衍生物还被用于工业应用,如腐蚀抑制。一项关于吡咯衍生物的研究表明,它能够通过阻塞活性位点有效地保护钢表面,展示了它在材料科学和工程应用中的潜力 (Louroubi et al., 2019)。

抗结核活性

对吡咯衍生物的进一步研究探讨了它们在治疗结核病方面的潜力。一项研究合成了新型吡咯衍生物,并评估了它们在体外抗结核试验中的表现,显示出与标准抗结核药物利福霉素相比有希望的结果 (Uthale, 2014)。

光电材料应用

吡咯衍生物在光电材料中发挥作用。研究突出了它们在有机场效应晶体管(OFET)等领域的相关性。它们对于开发发光共轭聚合物至关重要,这对于电子应用至关重要 (Beyerlein & Tieke, 2000)。

抗微生物活性

另一个应用领域是开发抗微生物剂。研究表明,吡咯衍生物表现出抗菌和抗真菌性能。这些性能通过特定结构修饰(如引入甲氧基基团)得到增强 (Hublikar et al., 2019)。

除草活性

吡咯衍生物也被研究其除草活性。一项关于与1-(3,5-二氯苯基)-1H-吡咯相关的吡咯酮化合物的研究表明,它在不同植物物种之间具有选择性,暗示在农业中的潜在用途 (Yamato et al., 2005)。

未来方向

作用机制

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Biochemical Pathways

Related compounds have been shown to disrupt the synthesis of chitin in target pests, leading to their death or infertility .

Pharmacokinetics

Related compounds have been shown to have a detectable presence in the blood for up to 72 hours after administration .

Result of Action

Related compounds have been shown to have potent antileishmanial and antimalarial activities .

Action Environment

The action, efficacy, and stability of 1-(3,5-dichlorophenyl)-1H-pyrrole can be influenced by various environmental factors. For instance, related compounds have been shown to be more effective in certain environments, such as in the presence of specific pests .

属性

IUPAC Name |

1-(3,5-dichlorophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWRGYRCGQVEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380285 | |

| Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154458-86-3 | |

| Record name | 1-(3,5-dichlorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione identified as a potential CypA ligand?

A: Researchers utilized a high-throughput screening method called single-point SUPREX (Stability of Unpurified Proteins from Rates of H/D Exchange) coupled with matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This technique identifies ligands by detecting changes in hydrogen-deuterium exchange rates of a target protein upon ligand binding. By screening two large chemical libraries (LOPAC and DIVERSet), 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione was flagged as a potential CypA ligand. []

Q2: What is the significance of discovering novel CypA ligands like 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione?

A: CypA is overexpressed in lung cancer tumors, making it a potential therapeutic and diagnostic target. [] Identifying new molecules that bind to CypA, like 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione, offers opportunities to develop novel diagnostic imaging agents or therapeutic agents for lung cancer. The discovery of new ligands with diverse structures also provides valuable tools to further investigate CypA's biological function and its role in disease.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。